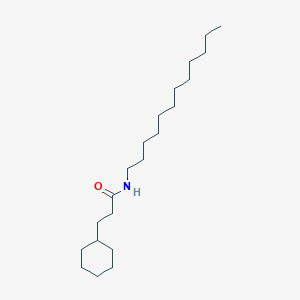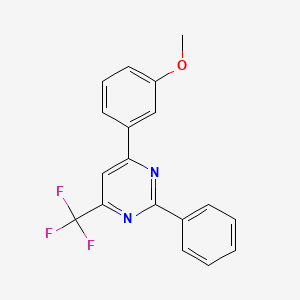
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .
Vorbereitungsmethoden
The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Aryl Group: The aryl group is attached to the piperidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination or nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow chemistry techniques to scale up the synthesis.
Analyse Chemischer Reaktionen
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to influence the 3D orientation of the PROTAC, optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid include:
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound lacks the fluorine atom and is also used as a semi-flexible linker in PROTAC development.
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound has the aryl group attached at a different position on the piperidine ring.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: This compound is used as a rigid linker in PROTAC development.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets .
Eigenschaften
Molekularformel |
C18H24FNO4 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-[4-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid |
InChI |
InChI=1S/C18H24FNO4/c1-18(2,3)24-17(23)20-8-6-12(7-9-20)15-11-14(19)5-4-13(15)10-16(21)22/h4-5,11-12H,6-10H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
RNTYOMWGIDOATN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
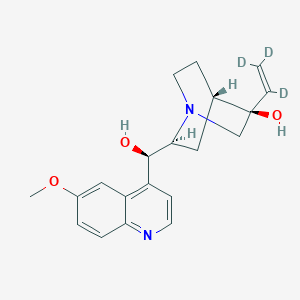

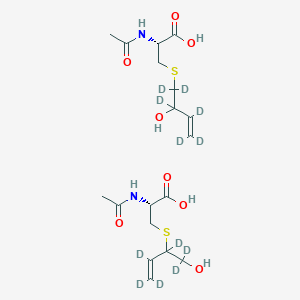

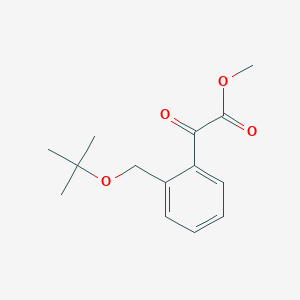
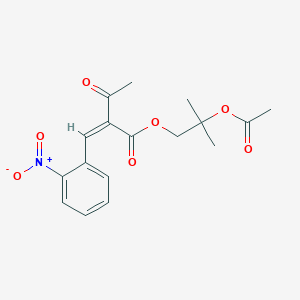
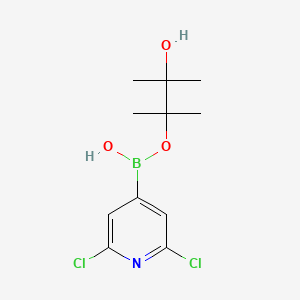
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
